molecular formula C15H19N3O3 B8256772 Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate CAS No. 2709672-58-0

Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate

Katalognummer: B8256772
CAS-Nummer: 2709672-58-0
Molekulargewicht: 289.33 g/mol
InChI-Schlüssel: QEXPVGIGOZJEOO-GFCCVEGCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Es wird verwendet, um verschiedene strukturell verwandte synthetische Cannabinoide wie MDMB-4en-PINACA, MDMB-BINACA, MDMB-PINACA und 4F-MDMB-BINACA herzustellen . Synthetische Cannabinoide werden häufig in der Forschung und in forensischen Anwendungen eingesetzt.

2. Präparationsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von MDMB-INACA beinhaltet die Reaktion von 1H-Indazol-3-carbonsäure mit 3,3-Dimethylbutansäuremethylester in Gegenwart eines Kupplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP). Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur statt .

Industrielle Produktionsmethoden: Die industrielle Produktion von MDMB-INACA folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MDMB-INACA involves the reaction of 1H-indazole-3-carboxylic acid with 3,3-dimethylbutanoic acid methyl ester in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of MDMB-INACA follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen: MDMB-INACA durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate is primarily studied for its role as a precursor in the synthesis of synthetic cannabinoids. These compounds are known to act as agonists at cannabinoid receptors CB1 and CB2, which are implicated in various physiological processes including pain sensation, mood regulation, and appetite control.

Case Studies

  • A study published in Nature highlighted the synthesis and pharmacological evaluation of various synthetic cannabinoids, including those derived from this compound. The research demonstrated that these compounds exhibit high affinity and potency at cannabinoid receptors, indicating their potential therapeutic applications in pain management and appetite stimulation .
  • Another case involved the identification of metabolites of related compounds in biological samples, showcasing the importance of this compound in forensic toxicology. The study utilized ultra-high-performance liquid chromatography-tandem mass spectrometry to analyze intoxication cases involving synthetic cannabinoids .

Forensic Applications

Due to its association with synthetic cannabinoids, this compound is relevant in forensic science. It is used as an analytical reference standard for detecting new psychoactive substances (NPS) in biological samples.

Analytical Techniques

  • Mass Spectrometry : This technique is employed to identify and quantify the presence of this compound and its metabolites in various biological matrices. The ability to detect these substances is crucial for law enforcement and public health monitoring .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for developing new compounds with potential therapeutic effects. Its structural characteristics allow chemists to modify it to create analogs with varied biological activities.

Synthetic Pathways

The compound can be synthesized using various methods that involve coupling reactions between indazole derivatives and amino acids or their esters. This versatility makes it a valuable intermediate for researchers exploring new drug candidates .

Toxicological Studies

Research into the toxicological implications of synthetic cannabinoids derived from this compound is critical due to their increasing prevalence in recreational drug use.

Health Risks

Studies have reported acute intoxication cases linked to synthetic cannabinoids, emphasizing the need for ongoing research into their safety profiles and potential health risks associated with their use .

Wirkmechanismus

As a synthetic cannabinoid precursor, MDMB-INACA itself is expected to have low potency or be inactive. its derivatives, such as MDMB-4en-PINACA, act as potent agonists of the cannabinoid receptors (CB1 and CB2) in the brain. These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain, mood, and appetite. The binding of synthetic cannabinoids to these receptors can lead to psychoactive effects .

Vergleich Mit ähnlichen Verbindungen

MDMB-INACA ist strukturell ähnlich anderen synthetischen Cannabinoid-Vorläufern wie:

Einzigartigkeit: MDMB-INACA ist aufgrund seiner spezifischen Indazol-basierten Struktur einzigartig, die die Synthese einer breiten Palette synthetischer Cannabinoide ermöglicht. Seine Derivate sind bekannt für ihre hohe Wirksamkeit und starke Bindungsaffinität an Cannabinoid-Rezeptoren, was sie in der pharmakologischen Forschung wertvoll macht .

Biologische Aktivität

Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, commonly referred to as MDMB-INACA, is a synthetic cannabinoid that has gained attention for its potential biological activities, particularly in relation to cannabinoid receptors. This compound is part of a broader class of synthetic cannabinoids that interact with the endocannabinoid system, leading to various physiological effects.

  • Molecular Formula : C16H20N2O3
  • Molecular Weight : 288.34 g/mol
  • IUPAC Name : methyl (2S)-2-(1H-indole-3-carbonylamino)-3,3-dimethyl-butanoate
  • SMILES : COC(=O)C@@HC(C)(C)C

MDMB-INACA acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are integral to the endocannabinoid system, which regulates various physiological processes including pain sensation, mood, and memory. The potency of MDMB-INACA at these receptors suggests significant biological activity:

  • CB1 Receptor Affinity : The compound exhibits high binding affinity, comparable to other synthetic cannabinoids like ADB-FUBINACA.
  • Functional Activity : In vitro studies have shown that MDMB-INACA can elicit substantial physiological responses through these receptors, influencing neurochemical pathways.

Biological Activity and Effects

MDMB-INACA has been linked to a range of biological activities:

  • Neuropharmacological Effects : As a synthetic cannabinoid, MDMB-INACA can produce effects such as altered perception, anxiety, and euphoria. These effects are similar to those observed with natural cannabinoids but may be more intense due to higher receptor affinity.
  • Toxicological Concerns : Reports indicate that synthetic cannabinoids like MDMB-INACA can lead to severe adverse effects including cardiac complications, seizures, and acute kidney injury. A case series highlighted acute intoxication symptoms associated with synthetic cannabinoids, emphasizing the risks involved in their use .

Research Findings

Recent studies have focused on the metabolic pathways and toxicological profiles of MDMB-INACA:

  • Metabolic Studies : Research has demonstrated that MDMB-INACA undergoes extensive metabolism in the liver, producing multiple metabolites through phase I and phase II reactions. These metabolites can retain some biological activity and may contribute to the compound's overall pharmacological profile .
  • In Vitro Studies : In vitro assessments using human liver microsomes have shown that MDMB-INACA is metabolized primarily through hydroxylation and N-dealkylation processes. The identification of specific metabolites can aid in understanding its pharmacokinetics and potential biomarkers for exposure .

Data Table: Summary of Biological Activity

Activity TypeDescription
Receptor Interaction Agonist at CB1 and CB2 receptors
Potency High affinity comparable to established synthetic cannabinoids
Physiological Effects Altered perception, anxiety, euphoria
Toxicity Risks Cardiac arrhythmia, seizures, acute kidney injury
Metabolism Extensive liver metabolism; multiple active metabolites identified

Case Studies

A notable case study involved patients presenting with severe symptoms after using synthetic cannabinoids including MDMB-INACA. Symptoms ranged from cardiovascular issues to neurological disturbances, highlighting the need for caution in their use . This underscores the importance of ongoing research into the safety profiles of such compounds.

Eigenschaften

IUPAC Name

methyl (2S)-2-(1H-indazole-3-carbonylamino)-3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11/h5-8,12H,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXPVGIGOZJEOO-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2709672-58-0
Record name MDMB-INACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2R368RE68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
Reactant of Route 2
Reactant of Route 2
Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
Reactant of Route 3
Reactant of Route 3
Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
Reactant of Route 4
Reactant of Route 4
Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
Reactant of Route 5
Reactant of Route 5
Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
Reactant of Route 6
Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.